
Ethyl 4,4,4-trifluoroacetoacetate
Overview
Description
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a fluorinated β-ketoester with the molecular formula C₆H₇F₃O₃. It is synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, catalyzed by sodium ethoxide in ethanol . This method is industrially favored due to mild conditions, high selectivity (>90%), and scalability . ETFAA serves as a critical intermediate in agrochemicals (e.g., thifluzamide, fluacrypyrim) and pharmaceuticals (e.g., befloxatone) . Its trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug discovery .
Preparation Methods
Claisen Condensation as the Primary Synthetic Route
The Claisen condensation between ethyl trifluoroacetate and ethyl acetate forms the backbone of industrial synthesis. This reaction generates a β-keto ester via deprotonation and nucleophilic acyl substitution. The general reaction mechanism proceeds as follows:
3\text{COOEt} + \text{CH}3\text{COOEt} \xrightarrow{\text{Base}} \text{CF}3\text{C(O)CH}2\text{COOEt} + \text{EtOH}
Catalytic Systems and Solvent Optimization
Sodium ethoxide (NaOEt) in ethanol is the predominant base, achieving higher yields (82–86%) than older sodium hydride/hexane systems (75%) . Solvent selection critically influences reaction kinetics and product isolation:
Solvent | Yield (%) | Purity (%) | Energy Efficiency |
---|---|---|---|
Ethanol | 82.2 | 95.2 | High |
Tetrahydrofuran | 83.4 | 95.5 | Moderate |
Methyl tert-butyl ether | 85.6 | 96.7 | High |
Ethanol and methyl tert-butyl ether (MTBE) enable efficient phase separation and lower distillation costs . Tetrahydrofuran (THF), while effective, requires stricter temperature control to avoid side reactions.
Detailed Protocol for Industrial-Scale Synthesis
Stepwise Reaction Conditions
The synthesis involves four stages:
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Base Activation :
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Trifluoroacetate Addition :
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Ethyl trifluoroacetate is added at 5–10°C, maintaining temperatures below 20°C to prevent exothermic side reactions.
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Acidification :
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Workup :
Critical Parameters
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Temperature Control : Exceeding 65°C during condensation promotes decarboxylation, reducing yields.
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Solvent-to-Reactant Ratio : A 2:1 solvent-to-reactant volume minimizes viscosity, enhancing mixing .
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Acid Selection : Formic acid achieves higher yields (85.6%) than acetic acid (83.4%) due to milder post-reaction handling .
Comparative Analysis of Historical vs. Modern Methods
Legacy Sodium Hydride/Hexane Method
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Conditions : Hexane solvent, sodium hydride (60% dispersion), HCl gas acidification.
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Drawbacks :
Sodium Ethoxide/Ethanol Method
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Advantages :
Industrial Scalability and Cost Considerations
Energy Consumption
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Distillation : Ethanol and MTBE systems reduce energy use by 30% compared to hexane .
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Reaction Time : Optimized protocols complete in 4–6 hours vs. 8–12 hours for older methods.
Environmental Impact
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Waste Reduction : Ethanol’s biodegradability lowers environmental toxicity versus chlorinated solvents.
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Byproduct Management : Sodium acetate/formate byproducts find use in water treatment or as deicers.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4,4-trifluoroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Cyclization Agents: 1,2-diamines and 1,3-diamines are used in cyclization reactions
Major Products:
Substituted Products: Formed from nucleophilic substitution.
Heterocyclic Compounds: Formed from cyclization reactions, including trifluoromethyl-substituted azaheterocycles
Scientific Research Applications
Synthesis of Fluorinated Compounds
ETFAA serves as a crucial building block in the synthesis of fluorinated organic compounds. The presence of the trifluoromethyl group enhances the reactivity and solubility of the compounds synthesized, making them valuable in pharmaceuticals and agrochemicals due to their unique properties.
Table 1: Key Fluorinated Compounds Derived from ETFAA
Compound Name | Application Area | Synthesis Method |
---|---|---|
(S)-α-trifluoromethyl-aspartic acid | Pharmaceutical | Derived from chiral CF3-oxazolidines |
(R)-trifluoromethyl-serine | Pharmaceutical | Synthesized via condensation with ETFAA |
Trifluoromethyl-β-amino acids | Medicinal Chemistry | Enantiopure synthesis using ETFAA |
Medicinal Chemistry
In medicinal chemistry, ETFAA plays a pivotal role in drug development. Its ability to enhance biological activity and stability makes it an attractive intermediate for synthesizing various pharmaceutical agents.
Case Study: Development of Befloxatone
Befloxatone, an antidepressant medication, utilizes ETFAA as an intermediate. The compound facilitates the synthesis of other essential components that contribute to the drug's pharmacological properties .
Material Science
ETFAA is employed in formulating advanced materials such as coatings and polymers that require specific thermal and chemical resistance. The incorporation of fluorinated compounds into materials can significantly improve their performance characteristics.
Table 2: Applications in Material Science
Material Type | Application | Benefits |
---|---|---|
Coatings | Protective coatings for electronics | Enhanced durability and chemical resistance |
Polymers | Specialty polymers | Improved thermal stability |
Research in Catalysis
ETFAA is utilized in catalytic processes to enhance reaction efficiency and selectivity. It aids researchers in developing more effective catalytic systems for organic transformations.
Example: Catalytic Reactions
In studies involving catalytic reactions, ETFAA has been shown to improve yields and reduce reaction times when used as a reagent in various organic transformations .
Analytical Chemistry
In analytical chemistry, ETFAA is instrumental in detecting and quantifying fluorinated compounds. Its application aids environmental monitoring and quality control processes.
Application Example: Environmental Monitoring
ETFAA is used in methods for analyzing fluorinated pollutants in environmental samples, contributing to regulatory compliance and environmental protection efforts .
Mechanism of Action
The mechanism of action of ethyl 4,4,4-trifluoroacetoacetate involves its role as a β-ketoester. It acts as a starting material in various synthetic pathways, leading to the formation of biologically active compounds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 4,4-Difluoro-4-phenoxyacetoacetate
Structural Difference: Contains a phenoxydifluoromethyl group instead of a trifluoromethyl group. Reactivity: Exhibits analogous heterocyclization behavior with nitrogen nucleophiles (e.g., benzamidine), yielding pyrimidines in >90% yields. However, ETFAA produces distinct products with o-phenylenediamine under varying conditions, highlighting its unique chemoselectivity . Applications: Primarily used in synthesizing phenoxydifluoromethyl-substituted heterocycles, which are less explored in pharmaceuticals compared to ETFAA-derived compounds .
Ethyl Acetoacetate (Non-Fluorinated Analog)
Structural Difference: Lacks fluorine substituents. Reactivity: Participates in similar condensation reactions (e.g., with 3-amino-1,2,4-triazoles) but forms non-fluorinated heterocycles like pyrazolo[1,5-a]pyrimidines. ETFAA’s trifluoromethyl group introduces electron-withdrawing effects, accelerating cyclization and stabilizing products . Applications: Used in dyes and fragrances, whereas ETFAA’s fluorinated products are prioritized in bioactive molecule synthesis due to enhanced lipophilicity and resistance to oxidative degradation .
Ethyl 2-Methyl-4,4,4-Trifluoroacetoacetate
Structural Difference: Contains a methyl group at the C-2 position. Applications: Limited documentation, though structural analogs of ETFAA are often explored for tailored pharmacokinetic properties .
Ethyl Trifluorocrotonate
Synthetic Relationship : Derived from ETFAA via reduction and dehydration, achieving 91% yield under optimized conditions .
Reactivity : Functions as a Michael acceptor in insecticide synthesis, unlike ETFAA, which participates in condensations.
Applications : Serves as an intermediate for pyrethroids, whereas ETFAA is leveraged for heterocycle diversification .
Data Tables
Table 2. Chemoselectivity in Aniline Reactions (ETFAA vs. Non-Fluorinated Analogs)
Condition | ETFAA Product | Yield | Non-Fluorinated Analog Product | Yield |
---|---|---|---|---|
Glacial acetic acid, reflux | 2-Trifluoromethyl-4-quinolinones | >90% | 2-Methyl-4-quinolinones | 70–80% |
Solvent-free, 120°C | N-Aryl-4,4,4-trifluoro-3-oxobutyramides | 85% | N-Arylacetoacetamides | 60% |
Data adapted from
Biological Activity
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), a fluorinated compound with the molecular formula and CAS number 372-31-6, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic uses, supported by relevant case studies and data.
ETFAA is a clear liquid with a molecular weight of 184.11 g/mol. It is synthesized through a Claisen condensation reaction involving ethyl trifluoroacetate and ethyl acetate in the presence of sodium ethoxide as a catalyst. This compound is flammable and poses environmental hazards, being harmful to aquatic life .
Antithyroid Agents
One of the primary applications of ETFAA is in the synthesis of fluorinated 2-thiouracil analogs, which are used as antithyroid agents. These compounds inhibit the synthesis of thyroid hormones by blocking the enzyme thyroperoxidase, thus providing a therapeutic avenue for hyperthyroidism .
Enzymatic Reactions
Research has demonstrated that ETFAA can undergo microbial transformations. For instance, Saccharomyces uvarum SW-58 was employed in an aqueous-organic biphasic system to asymmetrically reduce ETFAA to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. This study reported an impressive 85% conversion rate with high enantiomeric excess (85.2%) under optimized conditions .
Alkylation Processes
A significant study highlighted the alkylation behavior of ETFAA in aprotic solvents. The research illustrated that reaction conditions could be manipulated to favor either O-alkylation or C-alkylation products. In solvents like hexamethylphosphoric triamide (HMPA), sodium iodide facilitated the cleavage of enol ethers derived from ETFAA, leading to quantitative yields of mono- and di-alkylation products .
Pharmacological Applications
ETFAA has been identified as a powerful building block for enantiopure chirons in the synthesis of trifluoromethyl-β-amino acids. The introduction of fluorine atoms significantly alters the biological activity of compounds, enhancing their pharmacological profiles .
Data Summary
The following table summarizes key findings related to the biological activity of ETFAA:
Q & A
Q. Basic: How can the synthesis of ethyl 4,4,4-trifluoroacetoacetate be optimized for high yield?
Methodological Answer:
The synthesis involves esterification or halogenation reactions. For bromination, optimal conditions include a molar ratio of ethyl trifluoroacetoacetate to bromine of 1:2.6 at 25°C for 20 hours in carbon tetrachloride, yielding 73.9% . Key parameters to optimize:
- Molar ratio : Excess bromine ensures complete dibromination.
- Temperature : Lower temperatures (e.g., 25°C) minimize side reactions.
- Reaction time : Extended durations (≥20 hours) improve conversion.
Parameter | Optimal Value | Yield Impact |
---|---|---|
n(ester):n(Br₂) | 1:2.6 | ↑ 73.9% |
Temperature | 25°C | ↓ Byproducts |
Time | 20 h | ↑ Conversion |
Q. Basic: What spectroscopic methods are used to characterize this compound and its derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
- ¹H-NMR : Signals at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.2–4.3 ppm (ethyl CH₂), and δ 3.5 ppm (keto-enol tautomer protons) confirm structure .
- X-ray Crystallography : Resolves coordination geometry in metal complexes (e.g., europium tetramers with triclinic symmetry) .
Q. Basic: What are the key physicochemical properties of this compound?
Methodological Answer:
Critical properties include:
- Boiling Point : 129–132°C at 0.1 MPa .
- Density : 1.259 g/cm³ .
- Solubility : 10 g/L in water (20°C); miscible with ethanol and ether .
- Refractive Index : 1.375–1.378 .
Q. Advanced: How is this compound utilized in heterocyclic compound synthesis?
Methodological Answer:
It serves as a trifluoromethylated building block in cyclocondensation reactions:
- Pyrimidoindazoles : React with 3-aminoindazoles in MeOH/H₃PO₄ (4:1) at reflux for 24 hours (39–78% yield) .
- Pyrimidines : Condense with benzamidine at room temperature to form 2-phenyl-4-(trifluoromethyl)-6-hydroxypyrimidine (93% yield) .
Key Variables : - Solvent polarity (MeOH vs. AcOH) affects tautomer equilibrium and reactivity.
- Acid catalysts (e.g., H₃PO₄) enhance cyclization efficiency .
Q. Advanced: What role does this compound play in coordination chemistry?
Methodological Answer:
It acts as a β-diketonate ligand for lanthanide complexes:
- Europium Tetramers : Forms [Eu₄(ETA)₉(OH)₃(H₂O)₃)] with four distinct Eu³⁺ sites, confirmed by X-ray diffraction and luminescence spectroscopy .
- Photophysical Properties : Emission spectra (e.g., ⁵D₀→⁷F₀ transitions) correlate with low-symmetry ligand fields, enabling tunable luminescence .
Q. Advanced: How is biocatalysis applied to enantioselective reductions of this compound?
Methodological Answer:
- Asymmetric Reduction : Permeabilized microbial cells (e.g., E. coli expressing ketoreductases) reduce the ketone to (R)-4,4,4-trifluoro-3-hydroxybutanoate in aqueous-organic biphasic systems (e.g., 50% yield, >99% enantiomeric excess) .
- NADPH Recycling : Co-expression with glucose 6-phosphate dehydrogenase improves cofactor regeneration, enhancing productivity .
Q. Advanced: How should researchers address contradictions in reaction yields for this compound-based syntheses?
Methodological Answer:
Discrepancies arise from solvent systems and catalyst choices:
- Example : Cyclocondensation with 3-aminoindazoles yields 27% in MeOH alone vs. 39% in MeOH/AcOH (4:1) due to improved protonation of intermediates .
Resolution Strategies : - Conduct solvent screening (polar vs. aprotic).
- Optimize acid catalyst concentration to balance reaction rate and byproduct formation.
Q. Advanced: What is the compound’s significance in antimalarial and anticancer drug development?
Methodological Answer:
- Quinoline Derivatives : Reacts with 2-(trifluoromethyl)aniline in polyphosphoric acid to form trifluoromethylated quinolines, precursors for antimalarial agents .
- Kinase Inhibitors : Serves as a key intermediate in synthesizing trifluoromethylated pyrimidines and pyrazoles via Conrad-Limpach protocols .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJKUQIPRNZDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059905 | |
Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
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Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |
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Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
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Vapor Pressure |
6.0 [mmHg] | |
Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
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CAS No. |
372-31-6 | |
Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
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Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |
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Record name | Ethyl trifluoroacetoacetate | |
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Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |
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Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
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Record name | Ethyl (trifluoroacetyl)acetate | |
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